Commercial Purity Benchmarking: 98% (AKSci) vs. 97% Standard (AChemBlock, Bidepharm) for tert-Butyl 3,5-dioxopiperidine-1-carboxylate
Among reputable commercial suppliers, AKSci offers tert-butyl 3,5-dioxopiperidine-1-carboxylate at a minimum purity specification of 98% , whereas AChemBlock and Bidepharm standardly supply the compound at 97% purity . This 1% absolute purity difference can translate to a significant reduction in non-volatile impurities (e.g., starting material residues, byproducts) that may interfere with sensitive catalytic cycles or coupling reactions.
| Evidence Dimension | Commercial Batch Purity (HPLC/GC Area%) |
|---|---|
| Target Compound Data | 98% min (AKSci, Cat. 5216AB) |
| Comparator Or Baseline | 97% (AChemBlock, Cat. G-7119; Bidepharm, Cat. BD222859) |
| Quantified Difference | +1 absolute percent (relative reduction in impurity content) |
| Conditions | Vendor Certificate of Analysis (CoA) specifications; typical HPLC area % normalization |
Why This Matters
For procurement in multi-step total synthesis or parallel medicinal chemistry campaigns, a 1% higher purity specification reduces the risk of batch-to-batch variability and minimizes downstream purification steps, directly impacting cost and timeline.
